2-Amino-2,3-dimethylbutanoic acid
Overview
Description
2-Amino-2,3-dimethylbutanoic acid is a compound with the linear formula C6H13NO2 . It is a leucine derivative . The compound is stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium hydroxide . Another method involves the use of hydrogen chloride at 90°C for 72 hours . There are also methods that involve the use of sodium cyanoborohydride in methanol at 20°C for 48 hours, followed by the addition of sulfuric acid and heating for 24 hours .Molecular Structure Analysis
The molecular weight of this compound is 131.17 . The IUPAC name is this compound . The InChI code is 1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Meteorite Research and Astrobiology
2-Amino-2,3-dimethylbutanoic acid has been observed in meteorites such as the Murchison and Murray meteorites. Studies have found that this amino acid, along with others, exhibits enantiomeric excesses (i.e., a surplus of one enantiomer over the other), which might have implications for the origin of homochirality (uniform chirality) on Earth. This aspect is significant in understanding the asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1999).
Peptide Design and Conformational Studies
This compound has been studied for its impact on the conformation of template β-hairpin peptides. The insertion of this amino acid and its derivatives in peptide sequences has been investigated to understand its effect on peptide folding and stability, which is crucial for the design of foldamers and other synthetic structures in biochemical research (Debnath et al., 2021).
Biotechnological Applications
The incorporation of this compound into proteins has been explored in biotechnological research. For example, genetically encoding this amino acid into yeast allows for the selective and efficient introduction of fluorophores into proteins. This method can be used for studying protein structure, dynamics, localization, and interactions both in vitro and in vivo, providing a powerful tool in biochemistry and molecular biology (Summerer et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
2-Amino-2,3-dimethylbutanoic acid is a derivative of the amino acid valine . Amino acids are fundamental building blocks of proteins and play crucial roles in various physiological processes The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.
Mode of Action
As a valine derivative, this compound may interact with its targets in a similar manner to valine. It could potentially bind to the active sites of enzymes or protein receptors that recognize valine, influencing their function
Biochemical Pathways
Amino acids and their derivatives are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Result of Action
The molecular and cellular effects of this compound are not well-documented. As a valine derivative, it may influence protein synthesis and other processes involving valine. It has been suggested that amino acid derivatives can be beneficial as ergogenic dietary substances, potentially enhancing physical and mental performance . .
Properties
IUPAC Name |
2-amino-2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-19-2 | |
Record name | NSC23276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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